Summary of the Application: Quinoxalines, a type of multi-nitrogen heterocyclic compounds, have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . 3-Bromobenzene-1,2-diamine is used as a raw material in the synthesis of the quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib .
Methods of Application or Experimental Procedures: The synthesis involves using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, with triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .
Results or Outcomes: The result of this synthesis is the quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is an essential intermediate to synthesize Erdafitinib . This method of synthesis is reported to yield reasonably good results .
Summary of the Application: 3-Bromobenzene-1,2-diamine is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole. These analogues are potential inhibitors of protein kinases .
Results or Outcomes: The outcome of this synthesis is the production of potential protein kinase inhibitors. These inhibitors can be used in various biological and medicinal applications .
3-Bromobenzene-1,2-diamine, also known by its chemical formula CHBrN, is an aromatic amine characterized by the presence of a bromine atom and two amine groups attached to a benzene ring. This compound features a bromine substituent located at the meta position relative to the two amino groups on the benzene ring. Its molecular weight is approximately 187.04 g/mol. The compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and reactivity.
Research indicates that 3-Bromobenzene-1,2-diamine exhibits various biological activities. Compounds with similar structures often show potential as:
Several methods exist for synthesizing 3-Bromobenzene-1,2-diamine:
3-Bromobenzene-1,2-diamine has several applications:
Interaction studies involving 3-Bromobenzene-1,2-diamine have shown that it can interact with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:
Several compounds share structural similarities with 3-Bromobenzene-1,2-diamine. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,2-Diaminobenzene | Two amino groups on benzene | Lacks halogen substituent |
3-Chlorobenzene-1,2-diamine | Chlorine instead of bromine | Different halogen affects reactivity |
4-Bromobenzene-1,2-diamine | Bromine at para position | Different substitution pattern |
3-Nitrobenzene-1,2-diamine | Nitro group instead of bromine | Different electronic properties |
3-Bromobenzene-1,2-diamine stands out due to its specific arrangement of functional groups and the presence of a bromine atom at the meta position, which influences its reactivity and biological activity compared to other similar compounds.
Irritant